molecular formula C20H23N3O2 B352434 (E)-N-(3-(2-(4-isopropylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide CAS No. 312525-28-3

(E)-N-(3-(2-(4-isopropylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide

Cat. No.: B352434
CAS No.: 312525-28-3
M. Wt: 337.4g/mol
InChI Key: FDFMDLWIEHRHFZ-HYARGMPZSA-N
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Description

(E)-N-(3-(2-(4-isopropylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide is an organic compound characterized by its complex structure, which includes a benzylidene hydrazine moiety and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-(2-(4-isopropylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide typically involves the condensation of 4-isopropylbenzaldehyde with hydrazine derivatives, followed by acylation with benzoyl chloride. The reaction conditions often include:

    Solvents: Ethanol or methanol

    Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures (25-50°C)

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include:

    Continuous flow reactors: To enhance reaction efficiency and control

    Purification techniques: Such as recrystallization or chromatography to ensure high purity of the final product

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-(2-(4-isopropylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides or other oxidized derivatives

    Reduction: Reduction reactions can yield hydrazine derivatives or amines

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogenating agents, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield benzylidene oxides

    Reduction: Can produce hydrazine or amine derivatives

    Substitution: Results in various substituted benzamides or hydrazones

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(3-(2-(4-isopropylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as:

    Antimicrobial: Effective against certain bacteria or fungi

    Anticancer: Potential to inhibit cancer cell growth

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-N-(3-(2-(4-isopropylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzylidene hydrazine moiety can form hydrogen bonds or hydrophobic interactions with target proteins, influencing their activity. Pathways involved may include:

    Inhibition of enzyme activity: By binding to the active site or allosteric sites

    Modulation of receptor function: By acting as an agonist or antagonist

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(2-(4-methylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide
  • N-(3-(2-(4-ethylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide

Uniqueness

(E)-N-(3-(2-(4-isopropylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in its applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanisms of action

Biological Activity

(E)-N-(3-(2-(4-isopropylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer research and enzyme inhibition. This article reviews the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound is characterized by a hydrazone linkage and a benzamide moiety, contributing to its biological properties. The molecular structure can be represented as follows:

 E N 3 2 4 isopropylbenzylidene hydrazinyl 3 oxopropyl benzamide\text{ E N 3 2 4 isopropylbenzylidene hydrazinyl 3 oxopropyl benzamide}

Mechanisms of Biological Activity

  • Apoptosis Induction : Compounds similar to this compound have been reported to induce apoptosis in various cancer cell lines. For instance, derivatives of benzohydrazides have shown significant apoptotic effects in colorectal carcinoma cells, with EC50 values as low as 0.24 µM .
  • Enzyme Inhibition : The compound exhibits inhibitory activity against certain enzymes, particularly cholinesterases. This activity is crucial in the context of neurodegenerative diseases and pesticide toxicity .

Structure-Activity Relationships (SAR)

The biological activity of hydrazone derivatives is often linked to their structural features:

  • Hydrazone Linkage : The presence of the hydrazone bond is essential for biological activity, influencing both potency and selectivity.
  • Substituents on the Benzene Ring : Variations in substituents, such as the isopropyl group in this compound, can enhance lipophilicity and improve cellular uptake.

1. Apoptosis Induction in Cancer Cells

A study demonstrated that similar hydrazone compounds could induce apoptosis through caspase activation pathways. For example, a series of substituted N'-(2-oxoindolin-3-ylidene)benzohydrazides showed potent apoptosis-inducing properties with GI50 values below 0.1 µM in HCT116 cells . This suggests that this compound may exhibit comparable effects.

2. Cholinesterase Inhibition

Research indicates that hydrazone derivatives possess cholinesterase inhibitory activity, which is significant for therapeutic applications in Alzheimer's disease. For instance, certain analogs demonstrated IC50 values around 60 µM against acetylcholinesterase (AChE) . This suggests that this compound could also exhibit similar inhibitory effects.

Data Table: Summary of Biological Activities

Activity Type Compound EC50/IC50 Value Cell Line/Target
Apoptosis InductionN'-(2-oxoindolin-3-ylidene)benzohydrazides0.24 µMHCT116 (Colorectal Carcinoma)
Enzyme InhibitionHydrazone Derivatives60 µMAChE
Cholinesterase ActivityVarious Hydrazones60.17 µMAChE

Properties

IUPAC Name

N-[3-oxo-3-[(2E)-2-[(4-propan-2-ylphenyl)methylidene]hydrazinyl]propyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-15(2)17-10-8-16(9-11-17)14-22-23-19(24)12-13-21-20(25)18-6-4-3-5-7-18/h3-11,14-15H,12-13H2,1-2H3,(H,21,25)(H,23,24)/b22-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFMDLWIEHRHFZ-HYARGMPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)CCNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)CCNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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